Cas no 1806543-70-3 (1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one)

1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one
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- Inchi: 1S/C10H7Br2NO/c1-6(14)9(11)8-4-2-3-7(5-13)10(8)12/h2-4,9H,1H3
- InChI Key: FIPGYEGINJUNOY-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC=C(C#N)C=1Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- XLogP3: 2.8
- Topological Polar Surface Area: 40.9
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013014840-250mg |
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one |
1806543-70-3 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013014840-1g |
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one |
1806543-70-3 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
Alichem | A013014840-500mg |
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one |
1806543-70-3 | 97% | 500mg |
863.90 USD | 2021-06-25 |
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
Additional information on 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one: A Comprehensive Overview
1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one, identified by the CAS number 1806543-70-3, is a highly specialized organic compound with significant applications in modern chemical synthesis and research. This compound, characterized by its unique structure featuring a brominated phenyl group and a ketone moiety, has garnered attention in the scientific community due to its versatile reactivity and potential in various chemical transformations. Recent studies have highlighted its role in the development of novel pharmaceuticals and advanced materials, underscoring its importance in contemporary chemistry.
The molecular structure of 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one consists of a propanone backbone with two bromine atoms attached at specific positions. The phenyl ring is substituted with a bromine atom at the 2-position and a cyano group at the 3-position, creating a highly functionalized aromatic system. This arrangement not only enhances the compound's stability but also facilitates its participation in various nucleophilic and electrophilic reactions. Researchers have leveraged these properties to explore its utility in cross-coupling reactions, which are pivotal in organic synthesis.
Recent advancements in synthetic methodology have led to the development of efficient routes for the preparation of 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one. One notable approach involves the bromination of a suitable phenyl precursor followed by ketone formation through oxidation or condensation reactions. These methods have been optimized to ensure high yields and purity, making the compound more accessible for large-scale applications. The use of microwave-assisted synthesis has further accelerated this process, reducing reaction times while maintaining product quality.
In terms of applications, 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one has found significant utility as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic addition and elimination reactions makes it an invaluable building block in medicinal chemistry. For instance, it has been employed in the construction of bioactive compounds targeting various therapeutic areas, including cancer and inflammation. The compound's role as a precursor for heterocyclic frameworks has also been extensively documented, highlighting its versatility in drug discovery.
The pharmacological potential of 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one has been explored through recent in vitro and in vivo studies. Researchers have demonstrated its ability to modulate key cellular pathways involved in disease progression, suggesting its potential as a lead compound for drug development. Additionally, its unique chemical properties make it an attractive candidate for use in materials science, particularly in the synthesis of advanced polymers and coatings with tailored functionalities.
In conclusion, 1-(2-Bromo-3-cyanophenyl)-1-bromopropan-2-one, with its distinctive structure and reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from organic synthesis to pharmacology, underscoring its significance as a versatile chemical entity. As ongoing studies uncover new dimensions of its utility, this compound is poised to play an increasingly important role in advancing scientific innovation.
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